4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 4-butoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out in a solvent such as ethanol, with the addition of a catalytic amount of acetic acid . The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, resulting in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar structure but with a chlorine substituent on the phenyl ring.
4-ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: Similar structure but with an ethoxy group instead of a butoxy group.
4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: Similar structure but with a methoxy group instead of a butoxy group.
Uniqueness
4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Properties
CAS No. |
769143-70-6 |
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Molecular Formula |
C19H23N3OS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-[(E)-(4-butoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C19H23N3OS/c1-3-4-12-23-18-10-8-16(9-11-18)14-20-22-19(24)21-17-7-5-6-15(2)13-17/h5-11,13-14H,3-4,12H2,1-2H3,(H2,21,22,24)/b20-14+ |
InChI Key |
FBWCDJDQWBYOLK-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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